molecular formula C6H12N4 B12107662 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine

2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B12107662
M. Wt: 140.19 g/mol
InChI Key: KYIVZQNAWBHHAT-UHFFFAOYSA-N
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Description

2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity . This compound, in particular, has garnered interest for its potential use in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, which can be further utilized in different applications .

Scientific Research Applications

2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
  • 2-(1-(3,5-dimethoxybenzyl)-2,3-dihydro-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 1-ethyl-1H-1,2,4-triazol-5-amine

Uniqueness

What sets 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine apart is its specific ethyl substitution on the triazole ring, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3,(H,8,9,10)

InChI Key

KYIVZQNAWBHHAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=N1)CCN

Origin of Product

United States

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